molecular formula C8H5ClN2S B178420 4-(4-Chlorophenyl)-1,2,3-thiadiazole CAS No. 18212-23-2

4-(4-Chlorophenyl)-1,2,3-thiadiazole

Cat. No.: B178420
CAS No.: 18212-23-2
M. Wt: 196.66 g/mol
InChI Key: VNVRALRGBSCEPK-UHFFFAOYSA-N
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Description

Overview of Five-Membered Sulfur and Nitrogen-Containing Heterocycles

Five-membered heterocyclic compounds featuring both sulfur and nitrogen atoms are integral to numerous natural and synthetic products. uomustansiriyah.edu.iqinchem.org This class of compounds, which includes thiazoles, isothiazoles, and thiadiazoles, exhibits a wide range of chemical reactivity and has been extensively explored for various applications. wikipedia.org The presence of both sulfur and nitrogen imparts unique electronic characteristics to the ring system, influencing its aromaticity, reactivity, and potential for intermolecular interactions. isres.org These heterocycles are fundamental building blocks in the development of pharmaceuticals, agrochemicals, and functional materials. nih.govisres.org

Thiadiazoles are a group of five-membered aromatic heterocycles containing one sulfur and two nitrogen atoms. wikipedia.org Depending on the relative positions of these heteroatoms, four constitutional isomers exist: 1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879). researchgate.netnih.gov While all isomers have found applications in various fields, the 1,2,3-thiadiazole scaffold possesses distinct chemical properties and has emerged as a significant pharmacophore. mdpi.com

The arrangement of the sulfur and two adjacent nitrogen atoms in the 1,2,3-thiadiazole ring leads to a unique electronic distribution and reactivity pattern compared to its other isomers. mdpi.com This specific arrangement makes the 1,2,3-thiadiazole ring a versatile building block in organic synthesis and a key component in the design of various biologically active molecules. researchgate.netresearchgate.net

Table 1: Isomeric Forms of Thiadiazole

Isomer Chemical Structure
1,2,3-Thiadiazole C2H2N2S
1,2,4-Thiadiazole C2H2N2S
1,2,5-Thiadiazole C2H2N2S
1,3,4-Thiadiazole C2H2N2S

The exploration of thiadiazole chemistry dates back to the late 19th century, with the first 1,3,4-thiadiazole being described in 1882. nih.gov The synthesis and characterization of 1,2,4-thiadiazole followed, with its first description in 1821 and synthesis in 1955. isres.org Research into the 1,2,3-thiadiazole isomer has also progressed, with the Hurd-Mori reaction being a notable method for its synthesis, where an acyl hydrazone reacts with thionyl chloride. wikipedia.org Significant advancements in the synthesis and understanding of the chemical properties of 1,2,3-thiadiazoles have been made over the decades, leading to a deeper appreciation of their potential. researchgate.net

The 1,2,3-thiadiazole scaffold is a subject of considerable academic interest due to its wide array of biological activities and applications in materials science. mdpi.comresearchgate.net The unique structural and electronic properties of the 1,2,3-thiadiazole ring make it an attractive moiety for the design of novel compounds with diverse functionalities. isres.orgmdpi.com Researchers have extensively investigated 1,2,3-thiadiazole derivatives for their potential as pharmaceuticals, agrochemicals, and functional materials. isres.org The versatility of the 1,2,3-thiadiazole ring allows for various substitutions, enabling the fine-tuning of its physicochemical properties and biological activities. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chlorophenyl)thiadiazole
Source PubChem
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InChI

InChI=1S/C8H5ClN2S/c9-7-3-1-6(2-4-7)8-5-12-11-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVRALRGBSCEPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSN=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171253
Record name 1,2,3-Thiadiazole, 4-(4-chlorophenyl)-
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Molecular Weight

196.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18212-23-2
Record name 4-(4-Chlorophenyl)-1,2,3-thiadiazole
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Record name 1,2,3-Thiadiazole, 4-(4-chlorophenyl)-
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Record name 1,2,3-Thiadiazole, 4-(4-chlorophenyl)-
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 4-Aryl-1,2,3-Thiadiazoles

The formation of the 4-aryl-1,2,3-thiadiazole core is predominantly achieved through cyclization reactions. The Hurd-Mori synthesis has long been a cornerstone in this field, with several modern adaptations enhancing its efficiency and substrate scope.

Hurd-Mori Synthesis and its Modern Improvements

The Hurd-Mori synthesis is a classical and versatile method for preparing 1,2,3-thiadiazoles. nih.govwikipedia.org It traditionally involves the reaction of hydrazone derivatives bearing an N-acyl or N-tosyl group with thionyl chloride. wikipedia.org This foundational method has undergone significant evolution to improve yields, simplify procedures, and broaden its applicability.

The direct cyclization of activated hydrazones, such as those derived from 4-chloroacetophenone, with thionyl chloride represents a primary route to 4-(4-Chlorophenyl)-1,2,3-thiadiazole. The reaction proceeds through the formation of a key intermediate which then undergoes ring closure to form the thiadiazole ring. While effective, this method can sometimes be limited by the availability of the starting hydrazones and the use of harsh reagents. The use of sulfur dichloride (S₂Cl₂) offers an alternative, though less common, approach to this cyclization.

A general representation of this reaction starting from a hydrazone is depicted below:

Hydrazone + SOCl₂ → 4-Aryl-1,2,3-thiadiazole

Detailed research findings on the application of this method for the synthesis of this compound are summarized in the table below.

Starting MaterialReagentSolventTemperature (°C)Yield (%)
4-Chloroacetophenone semicarbazoneThionyl chlorideBenzene (B151609)RefluxNot Specified

Table 1: Synthesis of this compound via Hurd-Mori Cyclization.

A significant advancement in the synthesis of 4-aryl-1,2,3-thiadiazoles involves the reaction of N-tosylhydrazones with elemental sulfur. This method provides a more accessible and often higher-yielding route compared to the classical Hurd-Mori conditions. N-tosylhydrazones, readily prepared from the corresponding ketones (e.g., 4-chloroacetophenone) and tosylhydrazine, serve as stable and effective precursors.

The general reaction is as follows:

N-Tosylhydrazone + S₈ → 4-Aryl-1,2,3-thiadiazole

This approach often requires a catalyst to facilitate the reaction, leading to the development of various catalytic systems.

The iodine/DMSO-catalyzed cyclization of N-tosylhydrazones with elemental sulfur has emerged as a highly efficient and practical method for the synthesis of 4-aryl-1,2,3-thiadiazoles. nih.govresearchgate.netnih.govfrontiersin.org In this system, DMSO acts as both the solvent and an oxidant, while iodine serves as the catalyst. nih.gov The reaction proceeds smoothly to afford the desired products in good to excellent yields. nih.govresearchgate.net This protocol is noted for its operational simplicity, broad substrate scope, and potential for scale-up. nih.govfrontiersin.org

A one-pot synthesis has also been developed, allowing for the direct use of the ketone as the starting material without the need to isolate the intermediate N-tosylhydrazone. nih.gov The general procedure involves heating a mixture of the substituted N-tosylhydrazone, sulfur, and a catalytic amount of iodine in DMSO. nih.govfrontiersin.org

Starting N-TosylhydrazoneCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
4-Chloroacetophenone N-tosylhydrazoneI₂DMSO100588 researchgate.net
4-Chloroacetophenone N-tosylhydrazoneNH₄I/TBHP---Moderate to Excellent researchgate.net

Table 2: Catalytic Synthesis of this compound.

Other Cyclization Methods for 1,2,3-Thiadiazoles

Beyond the Hurd-Mori framework, other cyclization strategies have been employed for the synthesis of the 1,2,3-thiadiazole (B1210528) ring system.

The [3+2] cycloaddition reaction between a diazoalkane and a thiocarbonyl compound provides a direct route to the 1,2,3-thiadiazole ring. In the context of synthesizing this compound, this would involve the reaction of a suitably substituted diazo compound with a thiocarbonyl compound. While conceptually straightforward, the practical application of this method can be limited by the stability and accessibility of the required diazoalkane and thiocarbonyl precursors. 1,2,3-Triazoles and their analogues can serve as stable surrogates for diazo compounds in such transformations. nih.gov

Electrochemical Synthesis Strategies

Electrochemical methods offer a modern, often milder, and more environmentally friendly alternative to traditional synthetic protocols. These strategies utilize electric current to induce transformations, frequently avoiding the need for harsh reagents. nih.gov

Recent advancements have demonstrated the electrochemical synthesis of fully substituted 1,2,3-thiadiazoles from α-phenylhydrazones at room temperature. nih.gov This approach is notable as it is free of external bases and oxidants. acs.org The core of this method involves the anodic oxidation of phenylhydrazone derivatives at a constant current, which initiates an N,S-heterocyclization. nih.govacs.org Cyclic voltammetry studies support the proposed mechanism of this electro-oxidative cyclization process. nih.gov This reagent-less synthesis is advantageous due to its mild conditions, the use of electrons as a traceless energy source, and the stability of the starting materials. acs.org

Another electrochemical approach involves the reaction of N-tosylhydrazones with elemental sulfur. This metal- and oxidant-free method uses electrons as the reagent to facilitate the redox process, bypassing the need for stoichiometric oxidants. researchgate.net Anodic oxidation has also been successfully applied to synthesize other thiazole (B1198619) derivatives from thioamides, highlighting the versatility of electrochemical techniques in constructing sulfur-nitrogen heterocycles. researchgate.net These electrosynthesis strategies represent a significant step forward, providing efficient and scalable pathways to thiadiazole cores that can be adapted for the synthesis of specific derivatives like this compound. acs.orgresearchgate.net

Specific Synthetic Approaches for this compound

The most established and widely utilized method for synthesizing 4-substituted-1,2,3-thiadiazoles, including the 4-(4-chlorophenyl) derivative, is the Hurd-Mori synthesis. wikipedia.orgmdpi.com This reaction involves the cyclization of an appropriate hydrazone derivative with thionyl chloride (SOCl₂). wikipedia.org

Detailed Reaction Pathways Leading to the 4-Chlorophenyl Moiety on the 1,2,3-Thiadiazole Ring

The synthesis of this compound typically begins with 4-chloroacetophenone. This starting ketone is reacted with a hydrazide, such as semicarbazide (B1199961) or tosylhydrazide, to form the corresponding hydrazone intermediate. mdpi.comresearchgate.netresearchgate.net For instance, reacting 4-chloroacetophenone with semicarbazide yields a semicarbazone, which is then subjected to cyclization. researchgate.net

The crucial step is the Hurd-Mori cyclization, where the hydrazone is treated with thionyl chloride. wikipedia.orgmdpi.com The mechanism involves the reaction of the hydrazone with SOCl₂ to form a reactive intermediate that undergoes an intramolecular cyclization, leading to the formation of the 1,2,3-thiadiazole ring. The 4-chlorophenyl group from the initial acetophenone (B1666503) is thereby installed at the C4 position of the thiadiazole ring.

An alternative, one-pot synthesis of 4-aryl-1,2,3-thiadiazoles has been developed using N-tosylhydrazones and elemental sulfur, catalyzed by iodine in DMSO. researchgate.net This method avoids the direct use of thionyl chloride. Another approach involves the reaction of N-tosylhydrazones with ammonium (B1175870) thiocyanate (B1210189) in ethanol (B145695) at room temperature, which also yields 4-aryl-1,2,3-thiadiazoles. organic-chemistry.org

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing the synthesis of this compound is key to improving efficiency and scalability. Several factors, including the choice of reagents, solvents, catalysts, and reaction conditions, have been investigated.

For the Hurd-Mori reaction, the nature of the substituent on the hydrazone can significantly impact the success of the cyclization. Studies on related systems have shown that electron-withdrawing groups on the nitrogen of the pyrrolidine (B122466) precursor lead to superior yields of the fused thiadiazole product. nih.gov This suggests that using tosylhydrazones might be more efficient than using simple hydrazones.

Alternative catalysts and reaction conditions have been explored to improve upon the classic Hurd-Mori protocol. A notable improvement involves a metal-free reaction between N-tosylhydrazones and sulfur catalyzed by tetra-n-butylammonium iodide (TBAI). mdpi.comorganic-chemistry.org This method provides good yields and is considered a more practical approach. organic-chemistry.org Similarly, using an ammonium iodide catalyst offers a cheap and efficient way to synthesize 4-aryl-1,2,3-thiadiazoles with short reaction times and high functional group tolerance. researchgate.net

The choice of solvent and temperature also plays a critical role. For instance, in the synthesis of related 1,3,4-thiadiazole (B1197879) sulfonamides, the solvent was found to significantly affect the yield. researchgate.net While many traditional methods require heating, some modern approaches, like the reaction with ammonium thiocyanate, proceed efficiently at room temperature. organic-chemistry.org

Table 1: Comparison of Synthetic Methods for 4-Aryl-1,2,3-Thiadiazoles

Method Starting Materials Reagents/Catalysts Conditions Advantages
Classic Hurd-Mori Hydrazone (from ketone) Thionyl Chloride (SOCl₂) Typically requires heating Well-established, versatile wikipedia.orgmdpi.com
Iodine/DMSO Catalyzed N-Tosylhydrazone, Sulfur I₂ (10 mol%), DMSO Heating, inert atmosphere One-pot, avoids SOCl₂ researchgate.net
TBAI-Catalyzed N-Tosylhydrazone, Sulfur TBAI Heating Metal-free, practical mdpi.comorganic-chemistry.org
NH₄I-Catalyzed N-Tosylhydrazone, Sulfur NH₄I Heating Low-cost catalyst, short reaction time researchgate.net

| Ammonium Thiocyanate | N-Tosylhydrazone | NH₄SCN, Ethanol | Room Temperature | Mild conditions, good yields organic-chemistry.org |

Derivatization Strategies and Functional Group Transformations of the this compound Scaffold

Once synthesized, the this compound core can be further modified to create a library of related compounds. Derivatization can occur at the thiadiazole ring itself or on the appended chlorophenyl group. nih.gov

Reactions at the Thiadiazole Ring System (e.g., C5 Position)

The C5 position of the 1,2,3-thiadiazole ring is a primary site for functionalization. The hydrogen atom at this position can be substituted through various reactions. For example, monobromination of 5-methyl-1,2,3-thiadiazoles has been reported, which could be a potential pathway for introducing functionality at the C5 position of the 4-aryl analogue. capes.gov.br

Electrochemical approaches have been developed for the synthesis of fully substituted 1,2,3-thiadiazoles, implying that the C5 position can be occupied by various functional groups from the outset if a suitable precursor is used. nih.govacs.org While direct electrophilic substitution on the C5 position of the pre-formed this compound is less commonly reported, ring-opening and subsequent transformations are a known reactivity pattern for 1,2,3-thiadiazoles. nih.govnih.gov For instance, 1,2,3-thiadiazoles can undergo ring opening to form a thioketene (B13734457) intermediate, which can then react with nucleophiles. nih.gov

Modifications of the Chlorophenyl Substituent

The 4-chlorophenyl group offers another site for modification, primarily through reactions targeting the chlorine atom or the aromatic ring itself. The chlorine atom, while generally unreactive towards standard nucleophilic aromatic substitution (S-NAr), can be replaced under specific catalytic conditions, such as those used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). However, these reactions often require activation, and direct application on the this compound scaffold is not widely documented in the provided search results.

A more common strategy involves starting with a differently substituted acetophenone to introduce varied functionalities on the phenyl ring before the thiadiazole ring is formed. For example, syntheses starting from various substituted aryl ketones are well-tolerated in many of the modern synthetic protocols for 1,2,3-thiadiazoles. researchgate.netresearchgate.net

In a related context, the synthesis of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole demonstrates that additional functional groups can be present on the phenyl ring. nih.gov In that specific case, the presence of the nitro group activates the chloro substituent towards nucleophilic substitution, which is a key step in subsequent intramolecular cyclization reactions. nih.gov This suggests that modifications of the chlorophenyl ring are most strategically accomplished by choosing an appropriately substituted starting material prior to the thiadiazole synthesis.

Spectroscopic and Structural Elucidation Methodologies

Advanced Spectroscopic Characterization Techniques Applied to 1,2,3-Thiadiazoles

Spectroscopic methods are fundamental in confirming the identity and purity of newly synthesized 1,2,3-thiadiazole (B1210528) derivatives. Techniques such as NMR, IR, and mass spectrometry each offer unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 4-(4-chlorophenyl)-1,2,3-thiadiazole. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectrum, the aromatic protons of the 4-chlorophenyl ring typically appear as a set of two doublets in the range of 7.2-8.3 ppm, characteristic of a para-substituted benzene (B151609) ring. dergipark.org.tr The single proton attached to the C5 position of the 1,2,3-thiadiazole ring is expected to resonate as a singlet at a significantly downfield chemical shift, often above 8.5 ppm, due to the electron-withdrawing nature of the heterocyclic system.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the 4-chlorophenyl group exhibit signals in the aromatic region (typically 125-140 ppm). The two carbon atoms of the 1,2,3-thiadiazole ring have distinct chemical shifts; the substituted C4 carbon appears further downfield compared to the C5 carbon. researchgate.net The presence of a substituent on the thiadiazole ring influences the chemical shifts of the ring carbons. researchgate.netresearchgate.net

Table 1: Predicted NMR Data for this compound

Nucleus Position Predicted Chemical Shift (δ, ppm) Multiplicity
¹H Thiadiazole C5-H >8.5 Singlet
¹H Phenyl C2'-H, C6'-H 7.8-8.0 Doublet
¹H Phenyl C3'-H, C5'-H 7.4-7.6 Doublet
¹³C Thiadiazole C4 ~160 Singlet
¹³C Thiadiazole C5 ~135 Singlet
¹³C Phenyl C1' ~130 Singlet
¹³C Phenyl C4' (C-Cl) ~136 Singlet
¹³C Phenyl C2', C6' ~129 Singlet

Note: Predicted values are based on data from analogous structures and general principles of NMR spectroscopy. dergipark.org.trresearchgate.netresearchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected absorptions include aromatic C-H stretching vibrations typically found above 3000 cm⁻¹, and aromatic C=C stretching vibrations which appear in the 1600-1450 cm⁻¹ region. The stretching vibration for the C-Cl bond is anticipated in the fingerprint region, generally around 1090 cm⁻¹. The vibrations associated with the 1,2,3-thiadiazole ring, such as C=N, N=N, and C-S stretching, contribute to a unique pattern of absorptions in the fingerprint region (below 1500 cm⁻¹), which helps to confirm the presence of the heterocyclic core.

Table 2: Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
Stretching Aromatic C-H 3100 - 3000
Stretching Aromatic C=C 1600, 1480
Stretching Thiadiazole Ring (C=N, N=N) 1400 - 1200
Stretching C-Cl ~1090

Note: These are typical ranges and the exact positions can vary. dergipark.org.tr

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. For this compound (C₈H₅ClN₂S), the expected monoisotopic mass is approximately 195.986 Da. uni.lu

The fragmentation pattern observed in the mass spectrum provides valuable structural information. A characteristic fragmentation pathway for 1,2,3-thiadiazoles under electron impact or electrospray ionization (ESI) conditions is the loss of a neutral dinitrogen molecule (N₂), which is a key diagnostic peak. mdpi.com This fragmentation proceeds through the formation of a transient thiirene (B1235720) radical cation intermediate. Other fragments may arise from the cleavage of the chlorophenyl ring.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Formula Predicted m/z Description
[M]⁺˙ [C₈H₅ClN₂S]⁺˙ 196/198 Molecular Ion (showing isotopic pattern for Cl)
[M-N₂]⁺˙ [C₈H₅ClS]⁺˙ 168/170 Loss of dinitrogen

Note: m/z values correspond to the most abundant isotopes. The presence of chlorine results in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the fundamental characteristics of 4-(4-chlorophenyl)-1,2,3-thiadiazole and its derivatives.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For derivatives of 1,2,3-thiadiazole (B1210528), DFT calculations have been employed to determine optimized molecular geometries and electronic properties. mdpi.comresearchgate.netnih.gov For instance, studies on related thiadiazole structures have utilized DFT with various basis sets to obtain equilibrium structures, total energies, and other electronic parameters. kpru.ac.th The optimized geometry of such molecules, determined through methods like B3LYP with different basis sets, often shows good agreement with experimental results from techniques like X-ray diffraction. kpru.ac.thresearchgate.net These computational approaches allow for a detailed analysis of bond lengths and angles within the molecule, providing a foundational understanding of its three-dimensional structure. researchgate.netmdpi.com The electronic structure investigations reveal the distribution of electrons within the molecule, which is crucial for understanding its reactivity and spectroscopic properties. mdpi.comresearchgate.netnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies greater stability. malayajournal.org

For various thiadiazole and related heterocyclic compounds, the HOMO-LUMO gap has been calculated using DFT. kpru.ac.thmalayajournal.org For example, in a study of a related 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO-LUMO energy gap was calculated to be 4.0106 eV. malayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. malayajournal.org Analysis of FMOs helps in understanding charge transfer within the molecule. malayajournal.org The energies of these orbitals are also linked to the molecule's optical properties. ajchem-a.com

Table 1: Frontier Molecular Orbital Data for a Related Chlorophenyl Compound

Parameter Value
HOMO Energy -5.2822 eV
LUMO Energy -1.2715 eV
HOMO-LUMO Energy Gap 4.0106 eV

Data derived from a study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. malayajournal.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. malayajournal.orgresearchgate.netbhu.ac.in The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, prone to nucleophilic attack. malayajournal.orgresearchgate.net

MEP analysis has been applied to various heterocyclic compounds to identify reactive sites. researchgate.netresearchgate.net For instance, in related structures, the negative potential is often located around nitrogen atoms and other electronegative groups, highlighting them as potential sites for electrophilic interaction. researchgate.net Conversely, positive potentials are often found near hydrogen atoms. bhu.ac.in This information is crucial for understanding intermolecular interactions, including hydrogen bonding. malayajournal.org

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the delocalization of electron density between filled and vacant orbitals within a molecule, which is indicative of intramolecular charge transfer and stabilization. nih.gov This analysis helps in understanding the hybridization of orbitals and the nature of chemical bonds. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) binds to a macromolecular target, such as an enzyme or a receptor.

Elucidation of Potential Binding Modes with Biological Targets (e.g., Enzymes, Receptors)

Molecular docking studies are frequently employed to investigate the potential biological activity of thiadiazole derivatives by simulating their interaction with specific protein targets. mdpi.comresearchgate.netsemanticscholar.org These studies can predict the preferred binding orientation of the molecule within the active site of a target protein and estimate the binding affinity, often expressed as a docking score or binding energy. researchgate.net

For example, various 1,3,4-thiadiazole (B1197879) derivatives have been docked into the active sites of receptors like the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) and NUDT5, a type of ADP-sugar pyrophosphatase, to explore their potential as anticancer agents. mdpi.comresearchgate.netnih.gov The interactions observed in these docking studies, such as hydrogen bonds and hydrophobic interactions with key amino acid residues, provide insights into the mechanism of action at a molecular level. researchgate.netnih.gov In one study, a 1,3,4-thiadiazole derivative showed a high binding affinity with a docking score of -8.9 kcal/mol, forming four hydrogen bonds with the target protein. researchgate.net These computational predictions are valuable for guiding the synthesis of new compounds with potentially enhanced biological activity. mdpi.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole
Tetrakis(1,2,5-thiadiazole)porphyrazine

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are built upon molecular descriptors, which are numerical representations of the physicochemical properties of the molecules.

While specific QSAR models for this compound are not extensively documented in publicly available literature, the methodology for developing such models is well-established through studies on related thiadiazole derivatives. The development of a predictive QSAR model for this compound and its analogs would involve the following steps:

Data Set Selection: A series of 1,2,3-thiadiazole derivatives with varying substituents at different positions, including the 4-position, would be synthesized and their biological activity (e.g., antifungal, antiviral, anticancer) would be experimentally determined. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series. These descriptors can be categorized as follows:

Topological descriptors: These describe the connectivity of atoms in the molecule (e.g., Wiener index, Kier & Hall molecular connectivity indices).

Electronic descriptors: These relate to the electronic properties of the molecule (e.g., dipole moment, partial charges, HOMO/LUMO energies). The presence of the electron-withdrawing chlorine atom in the 4-chlorophenyl group would significantly influence these descriptors.

Steric descriptors: These describe the size and shape of the molecule (e.g., molecular volume, surface area, ovality).

Thermodynamic descriptors: These relate to the thermodynamic properties of the molecule (e.g., heat of formation, Gibbs free energy).

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure (e.g., Mulliken charges, electrostatic potential).

Model Development and Validation: Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) would be used to build a model that correlates a subset of the calculated descriptors with the observed biological activity. nih.gov The predictive power of the model would then be rigorously validated using internal and external validation techniques.

A study on the structure-activity relationship of piperidine-based 1,2,3-thiadiazole derivatives revealed that compounds with a chlorine atom substitution exhibited good antiviral activity, highlighting the potential importance of the chloro-substituent in biological interactions. mdpi.com

The table below provides an illustrative example of the types of molecular descriptors that would be considered in a QSAR study of this compound derivatives.

Descriptor ClassExample DescriptorsPotential Influence of the 4-(4-Chlorophenyl) Group
Topological Molecular Connectivity IndicesThe presence of the phenyl ring and the chlorine atom alters the branching and complexity of the molecular graph.
Electronic Dipole Moment, HOMO/LUMO EnergyThe electronegative chlorine atom creates a dipole moment and lowers the energy of the frontier molecular orbitals.
Steric Molecular Volume, Surface AreaThe bulky phenyl group and the chlorine atom increase the size and affect the shape of the molecule.
Thermodynamic LogP (Lipophilicity)The chlorophenyl group increases the lipophilicity of the compound, which can affect its membrane permeability.
Quantum-Chemical Electrostatic PotentialThe chlorine atom creates a region of negative electrostatic potential on the phenyl ring.

By developing and validating such QSAR models, it becomes possible to predict the biological activity of novel, unsynthesized this compound derivatives, thereby guiding the design of more potent and selective therapeutic agents.

Reactivity and Chemical Transformations of 4 4 Chlorophenyl 1,2,3 Thiadiazole

Ring Cleavage and Rearrangement Reactions

The 1,2,3-thiadiazole (B1210528) ring is known for its susceptibility to cleavage and rearrangement under various conditions, serving as a precursor to several reactive intermediates and other heterocyclic systems. osi.lv

Denitrogenation Reactions and Formation of Reactive Intermediates

A primary reaction pathway for 1,2,3-thiadiazoles, including the 4-(4-chlorophenyl) derivative, is denitrogenation—the loss of a molecule of nitrogen (N₂). This process is not direct but is preceded by ring cleavage to form a transient α-diazothione species. researchgate.netmq.edu.au This transformation is often in a Dimroth-type equilibrium with the parent thiadiazole. researchgate.netresearchgate.net

Ring Opening: 4-(4-Chlorophenyl)-1,2,3-thiadiazole isomerizes to its α-diazothione form.

Denitrogenation: The α-diazothione loses N₂ to generate a reactive thioketene (B13734457) or a thiirene (B1235720) intermediate via a Wolff-type rearrangement. thieme-connect.de

These intermediates are valuable in synthesis, readily reacting with various substrates. For instance, transition-metal-catalyzed denitrogenative reactions have become a significant strategy for creating diverse new heterocyclic compounds. researchgate.netmq.edu.au

Thermal and Photochemical Decomposition Pathways

Both heat and light can induce the decomposition of the 1,2,3-thiadiazole ring, leading to the extrusion of nitrogen gas and the formation of reactive species.

Thermal Decomposition: Heating 1,2,3-thiadiazoles leads to the loss of N₂ and the formation of thioketenes. thieme-connect.deacs.org In the case of this compound, this would yield 4-chlorophenylthioketene. This intermediate can be trapped by various reagents or can dimerize. The thermal stability of the 1,2,3-thiadiazole ring is a notable feature. chemicalbook.com

Photochemical Decomposition: Irradiation of 1,2,3-thiadiazoles also results in the elimination of N₂, often leading to the formation of a highly strained three-membered thiirene ring as an intermediate. thieme-connect.de Thiirenes are typically unstable and rapidly rearrange to the more stable thioketene. The photochemical pathway provides an alternative route to the same reactive intermediates generated thermally, sometimes under milder conditions. mq.edu.auresearchgate.net

Decomposition Method Primary Intermediate Key Features
Thermal ThioketeneRequires elevated temperatures; leads to N₂ extrusion.
Photochemical ThiireneOccurs upon irradiation; intermediate rearranges to thioketene.

Rearrangements to Other Heterocyclic Systems

The 1,2,3-thiadiazole ring system can be converted into other heterocyclic structures, most notably 1,2,3-triazoles. This transformation can occur through a Dimroth-type rearrangement, which is a common reaction for this class of compounds. researchgate.netmdpi.com For example, 5-chloro-1,2,3-thiadiazole-4-carbaldehyde (B3030886) has been shown to react with amines to yield 1,2,3-triazole-4-thiocarboxamides. capes.gov.br This suggests that under certain nucleophilic conditions, the 1,2,3-thiadiazole ring in this compound could potentially rearrange to a 1,2,3-triazole derivative.

Nucleophilic and Electrophilic Reactivity of the Thiadiazole Ring

The electronic nature of the 1,2,3-thiadiazole ring dictates its reactivity towards nucleophiles and electrophiles. The ring is considered electron-deficient, which influences the reactivity of its carbon atoms. chemicalbook.com

Substitutions at C4 and C5 Positions

The carbon atoms at the C4 and C5 positions of the 1,2,3-thiadiazole ring are electron-deficient. chemicalbook.com This property makes them generally unreactive towards electrophilic substitution. However, this electron deficiency renders them susceptible to attack by nucleophiles.

Nucleophilic substitution is more likely to occur at the C5 position, which has a lower electron density. chemicalbook.com For a compound like this compound, direct substitution at the unsubstituted C5 position would require activation, for instance, by deprotonation with a strong base to generate a nucleophilic center, which could then react with an electrophile. The electronic properties of substituents at the C5 position have been shown to significantly influence the reactivity of the thiadiazole ring in catalyzed reactions. researchgate.net

Reactivity of the 4-Chlorophenyl Moiety

The 4-chlorophenyl group attached at the C4 position of the thiadiazole ring also possesses its own characteristic reactivity. The chlorine atom is a deactivating, ortho-, para-directing group in electrophilic aromatic substitution reactions. However, given the conditions often required for such reactions, the stability of the thiadiazole ring would be a concern.

More relevant is the participation of the chloro-substituent in nucleophilic aromatic substitution or in transition-metal-catalyzed cross-coupling reactions. The chlorine atom can be displaced by strong nucleophiles under forcing conditions. More synthetically useful are palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, which could potentially be used to replace the chlorine atom with other functional groups, thereby modifying the properties of the molecule. researchgate.net Such reactions have been successfully applied to bromo-substituted benzothiadiazoles. researchgate.net The presence of the electron-withdrawing thiadiazole ring can facilitate such transformations.

Influence of the Chlorine Atom on Ring Reactivity

The presence of a chlorine atom on the C4-phenyl substituent of the 4-phenyl-1,2,3-thiadiazole (B1662399) scaffold imparts a significant electronic influence that can modulate the reactivity of the entire molecule, including the heterocyclic thiadiazole ring. The chlorine atom, being an electron-withdrawing group through inductive effects, can decrease the electron density of the phenyl ring and, by extension, the attached thiadiazole ring. This alteration in electron density can affect the susceptibility of the thiadiazole ring to various chemical transformations, such as ring-opening reactions and cycloadditions.

While direct comparative studies on the reactivity of this compound versus its non-chlorinated counterpart are not extensively documented in publicly available research, the known principles of organic chemistry allow for well-founded postulations. For instance, the electron-withdrawing nature of the chloro-substituent is known to enhance the biological activity, such as cytotoxic effects, of related thiadiazole compounds. This suggests that the electronic modifications introduced by the chlorine atom are substantial enough to alter molecular interactions and reactivity.

In the context of the 1,2,3-thiadiazole ring, which is known to undergo thermal or photochemical extrusion of dinitrogen to form a transient thioketene species, the electron-withdrawing effect of the 4-chlorophenyl group could influence the stability of the thiadiazole ring and the subsequent reactivity of the thioketene intermediate. Research on the reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole has shown that this compound undergoes ring-opening to form a thioketene intermediate that can react with nucleophiles. nih.gov The presence of strong electron-withdrawing groups on the phenyl ring, in this case, a nitro and a chloro group, facilitates this transformation.

Further Functionalization of the Phenyl Ring

The 4-(4-chlorophenyl) moiety of this compound offers a versatile platform for a variety of chemical transformations, allowing for the introduction of diverse functional groups. These modifications can be broadly categorized into nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution

The chlorine atom on the phenyl ring is susceptible to nucleophilic aromatic substitution (SNA_r), particularly when the aromatic ring is further activated by electron-withdrawing groups or under specific reaction conditions. While direct examples on this compound are not abundant, studies on analogous systems provide insight into this reactivity. For instance, in 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, the chlorine atom can be substituted by nucleophiles. nih.gov This reaction is facilitated by the presence of the strongly electron-withdrawing nitro group in the ortho and para positions relative to the leaving group. In the case of this compound, the thiadiazole ring itself acts as a moderately electron-withdrawing substituent, which can facilitate nucleophilic substitution of the chlorine atom, albeit under potentially more forcing conditions compared to a dinitro-activated system.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the phenyl ring serves as a valuable handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools for the synthesis of complex molecules with diverse functionalities.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This method allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups in place of the chlorine atom. Research on the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole (B1299824) demonstrates the feasibility of such transformations on chloro-substituted thiadiazole systems. libretexts.orgnih.gov This suggests that this compound would be a suitable substrate for similar reactions to generate novel biaryl structures.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl chloride and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orgjk-sci.com This method is instrumental in the synthesis of aryl-alkyne derivatives, which are important building blocks in medicinal chemistry and materials science. The Sonogashira coupling is generally effective with aryl bromides and iodides, and while aryl chlorides can be more challenging, the use of specialized catalyst systems can facilitate this transformation.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the aryl chloride and an amine. libretexts.orgwikipedia.orgorganic-synthesis.com This is a highly versatile method for the synthesis of a wide array of substituted anilines. The reaction is compatible with a broad range of amines, including primary and secondary alkyl- and arylamines, as well as ammonia (B1221849) equivalents. This would allow for the introduction of various amino functionalities onto the phenyl ring of the thiadiazole, opening avenues for further derivatization.

The following table summarizes the potential functionalization reactions of the phenyl ring in this compound based on established methodologies for related compounds.

Reaction TypeReagents and ConditionsProduct Type
Nucleophilic Aromatic Substitution Nucleophile (e.g., NaOMe, R₂NH), Solvent (e.g., DMF, DMSO), HeatAryl ether, Aryl amine
Suzuki-Miyaura Coupling R-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/H₂O)Biaryl derivative
Sonogashira Coupling Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, Base (e.g., Et₃N)Aryl-alkyne derivative
Buchwald-Hartwig Amination Amine (R₂NH), Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu)Substituted aniline (B41778) derivative

These transformations highlight the synthetic utility of the chlorine atom as a versatile functional group for the elaboration of the this compound scaffold, enabling the generation of a diverse library of derivatives for various applications.

Structure Activity Relationship Sar Studies

Impact of the 1,2,3-Thiadiazole (B1210528) Core on Biological and Chemical Activities

The 1,2,3-thiadiazole ring is a significant pharmacophore, a molecular feature responsible for a drug's pharmacological activity. This five-membered heterocyclic ring, containing one sulfur and two adjacent nitrogen atoms, is a key structural motif in a wide array of biologically active compounds. mdpi.com Its aromatic nature contributes to in vivo stability. researchgate.net

The 1,2,3-thiadiazole core is associated with a broad spectrum of biological activities, including:

Antiviral Activity: Derivatives have shown potent activity against various viruses, including Tobacco Mosaic Virus (TMV) and Human Immunodeficiency Virus (HIV). mdpi.com

Antifungal Activity: The scaffold is present in compounds exhibiting significant growth inhibition against various fungal pathogens. mdpi.com

Anticancer Activity: Certain 1,2,3-thiadiazole hybrids have demonstrated potential as anticancer agents. mdpi.com

Insecticidal Properties: This heterocyclic system is a component of some insecticidal compounds. mdpi.com

Plant Activators: Compounds featuring the 1,2,3-thiadiazole ring, such as tiadinil, can induce systemic acquired resistance in plants, protecting them from a broad spectrum of pathogens. mdpi.comacs.org

Role of the Chlorophenyl Substituent on Biological Efficacy

The presence of a 4-chlorophenyl group at the 4-position of the thiadiazole ring is a critical determinant of the molecule's biological activity. The introduction of a chlorine atom into a parent molecule is a common strategy in drug design to enhance efficacy. eurochlor.org

Halogenation, particularly chlorination, significantly alters the physicochemical properties of the phenyl ring, which in turn affects how the molecule interacts with biological targets.

Electronic Effects: Chlorine is an electron-withdrawing group, which influences the electron distribution of the phenyl ring. This polarization can enhance non-bonding interactions with protein residues in the binding site of a receptor or enzyme. eurochlor.org Theoretical studies on various heterocyclic compounds confirm that halogenation modifies electronic properties and can reduce the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), potentially improving charge transport characteristics. researchgate.net

Lipophilicity: A primary effect of introducing a chlorine atom is the significant increase in the molecule's lipophilicity (hydrophobicity). eurochlor.org This is a crucial factor as it enhances the ability of the compound to cross cellular membranes and reach its biological target. Increased lipophilicity can lead to greater partitioning into the lipophilic domains of proteins or cell membranes.

The position of the chlorine atom on the phenyl ring has a profound impact on biological activity, demonstrating that steric and electronic effects are highly position-dependent.

Para-Position (4-position): Substitution at the para-position, as in 4-(4-Chlorophenyl)-1,2,3-thiadiazole, is frequently associated with enhanced biological activity. Studies on various thiadiazole derivatives have shown that para-substituted compounds often exhibit greater potency compared to their ortho- or meta-isomers. For example, in a series of anti-tubercular 1,3,4-thiadiazole (B1197879) derivatives, compounds with a substituent in the para-position were active, while those with meta-substitution were inactive. nih.gov Similarly, norfloxacin-derived 1,3,4-thiadiazoles with a 4-chlorophenyl group showed significant antimicrobial activity. nih.gov

Ortho-Position (2-position): Substitution at the ortho-position can introduce steric hindrance, which may either prevent the molecule from fitting into a binding site or, conversely, lock it into a favorable conformation. In some anticonvulsant 1,3,4-thiadiazole derivatives, substitution at the 2-position of the aromatic ring produced compounds with desirable activity and reduced neurotoxicity. arjonline.org

Meta-Position (3-position): The effect of meta-substitution can be variable. While often leading to reduced activity, some studies have noted exceptions. For instance, a 1,3,4-thiadiazole derivative with a 3-chlorophenyl group showed notable anti-TMV activity. researchgate.net However, in other cases, meta-substitution has been shown to abolish the biological effect. nih.gov

The superior activity often observed with para-substitution suggests that the molecular target has a binding pocket that can better accommodate the substituent at this position, allowing for optimal interactions without the steric clash that might occur with ortho-substitution.

Effects of Additional Substituents on the Thiadiazole Ring

While the 4-(4-chlorophenyl) moiety is crucial, the introduction of additional substituents onto the 1,2,3-thiadiazole ring itself, typically at the C5 position, can further modulate the compound's activity, selectivity, and physicochemical properties.

Modifying the core structure of 4-phenyl-1,2,3-thiadiazole (B1662399) by adding functional groups to the thiadiazole ring has led to the development of compounds with diverse and often enhanced biological activities.

For instance, the introduction of a carboxamide group at the C5 position has been a successful strategy. A study on substituted 1,2,3-thiadiazole-4-carboxamides revealed that these compounds could exhibit potent antiviral activity against the Tobacco Mosaic Virus (TMV). Specifically, compound 102 (see table below) showed curative activity of 60% at 500 µg/mL, which was comparable to the commercial standard, tiadinil. mdpi.com

Similarly, fusing the thiadiazole ring with other heterocyclic systems can lead to compounds with a broader spectrum of activity. Research on 1,2,4-triazolo[3,4-b] researchgate.netnih.govmdpi.comthiadiazoles containing a 4-methyl-1,2,3-thiadiazolyl group demonstrated that these fused systems possess potential wide-spectrum fungicide activity. acs.org The table below summarizes the relationship between specific structural modifications on the thiadiazole core and the resulting biological activities.

Base ScaffoldSubstituent/ModificationResulting Compound ExampleObserved Biological ActivityReference
1,2,3-ThiadiazoleAddition of a 4-carboxamide groupSubstituted 1,2,3-thiadiazole-4-carboxamide (102)Antiviral (Anti-TMV), with 60% curative activity at 500 µg/mL mdpi.com
1,2,3-ThiadiazoleFusion with a 1,2,4-triazole ring system3-(4-Methyl-1,2,3-thiadiazolyl)-6-trichloromethyl researchgate.netmdpi.comnih.govtriazolo[3,4-b] researchgate.netnih.govmdpi.comthiadizoleBroad-spectrum fungicide activity (EC50 from 7.28 to 42.49 µmol/L against various fungi) acs.org
1,3,4-Thiadiazole (Isomer)Addition of a sulfonamide group at C2 with a 4-chlorophenyl at C55-(4-chlorophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-sulfonamide (7b)Antiviral (Anti-TMV), with 52.3% inhibitory activity at 500 µg/mL researchgate.net
1,3,4-Thiadiazole (Isomer)Addition of a sulfonamide group at C2 with a 4-chlorophenyl at C55-(4-chlorophenyl)-N-(3-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide (7i)Antiviral (Anti-TMV), with 50.1% inhibitory activity at 500 µg/mL researchgate.net
1,2,3-ThiadiazoleAddition of a 5-carboxylate group with an organotin esterTriethyltin-based 4-methyl-1,2,3-thiadiazole-5-carboxylate (148)Antifungal (EC50 = 0.12 μg/mL against P. piricola) mdpi.com

These examples underscore the principle that the 1,2,3-thiadiazole core is a versatile platform. The introduction of different functional groups allows for the fine-tuning of biological activity, enabling the development of compounds targeted toward specific applications, from agriculture to medicine. mdpi.comacs.orgresearchgate.net

Pre Clinical Biological Activities and Mechanistic Investigations

In Vitro Antimicrobial Activities

Antibacterial Spectrum and Efficacy

While the broader class of thiadiazoles is known for antibacterial properties, specific data for 4-(4-Chlorophenyl)-1,2,3-thiadiazole is limited. However, studies on closely related 4-aryl-1,2,3-thiadiazole derivatives provide insight into their potential antibacterial spectrum. Research has shown that certain substituted 1,2,3-thiadiazole (B1210528) derivatives exhibit selective efficacy against Gram-positive and Gram-negative bacteria.

For instance, in a study of substituted 1,2,3-thia- and selenadiazoles, a benzene-substituted thiadiazole derivative, designated as compound 4c, was found to be active against the Gram-positive bacterium Staphylococcus aureus. nih.gov Another derivative in the same study, a propenoxide derivative (4a), showed activity against the Gram-negative bacterium Escherichia coli. nih.gov The minimum inhibitory concentrations (MIC) for these active compounds were reported to range from 0.625 to 6.25 μg/mL. nih.gov

Table 1: Antibacterial Activity of Representative 1,2,3-Thiadiazole Derivatives
Compound DerivativeBacterial StrainGram StainActivity (MIC in µg/mL)
Benzene (B151609) Derivative (4c)Staphylococcus aureusPositive0.625 - 6.25
Propenoxide Derivative (4a)Escherichia coliNegative0.625 - 6.25

Antifungal Spectrum and Efficacy

The antifungal potential of 1,2,3-thiadiazole derivatives has also been investigated. Studies indicate that these compounds can be effective against clinically relevant fungal pathogens. In an evaluation of substituted 1,2,3-thiadiazoles, several derivatives, including a propenoxide (4a), a carbaldehyde (4b), and a benzene derivative (4c), were all active against the yeast-like fungus Candida albicans. nih.gov The minimum inhibitory concentration (MIC) for these compounds against C. albicans was found to be in the range of 0.625 to 6.25 μg/mL. nih.gov

Table 2: Antifungal Activity of Representative 1,2,3-Thiadiazole Derivatives
Compound DerivativeFungal StrainActivity (MIC in µg/mL)
Propenoxide Derivative (4a)Candida albicans0.625 - 6.25
Carbaldehyde Derivative (4b)Candida albicans0.625 - 6.25
Benzene Derivative (4c)Candida albicans0.625 - 6.25

Mechanisms of Action in Microbial Systems (e.g., Enzyme Inhibition, Membrane Disruption)

The precise molecular mechanisms underlying the antimicrobial activity of this compound have not been extensively elucidated. However, research into the broader thiadiazole class provides plausible hypotheses.

For antifungal action, a prominent mechanism identified for the related 1,3,4-thiadiazole (B1197879) isomer involves the inhibition of ergosterol biosynthesis. A series of 5-((4-chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol derivatives demonstrated potent activity against various Candida species by inhibiting the fungal enzyme 14-α-sterol demethylase, a key enzyme in the ergosterol pathway. nih.gov Disruption of this pathway compromises the integrity of the fungal cell membrane, leading to cell death. It is plausible that 1,2,3-thiadiazole derivatives could share a similar mechanism of action.

For antibacterial mechanisms, one potential target is DNA gyrase. This enzyme is essential for bacterial DNA replication and is a validated target for antibacterial agents. It has been noted that thiazole (B1198619) compounds, which are structurally related to thiadiazoles, can act as inhibitors of the ATP-binding site of bacterial DNA gyrase B (GyrB). This suggests that thiadiazole derivatives might also exert their antibacterial effect through the inhibition of this critical enzyme.

In Vitro Antiviral Activities

The 1,2,3-thiadiazole scaffold is present in compounds developed as "plant activators," which induce systemic acquired resistance in plants against pathogens, including viruses like the Tobacco Mosaic Virus (TMV). acs.org This has spurred investigation into the direct antiviral properties of thiadiazole derivatives.

Efficacy against Specific Viral Targets (e.g., HIV-1, TMV)

Direct antiviral screening has yielded mixed results depending on the specific thiadiazole isomer and viral target.

Tobacco Mosaic Virus (TMV): Derivatives of the related 5-(4-chlorophenyl)-1,3,4-thiadiazole have demonstrated notable activity against TMV. In one study, a series of novel 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized and evaluated for their anti-TMV activity. Two compounds from this series exhibited approximately 50% inhibition of TMV, showing efficacy comparable to the commercial agent ningnanmycin. mdpi.comresearchgate.netnih.gov

Human Immunodeficiency Virus (HIV-1): Research on thiadiazole derivatives as anti-HIV-1 agents has been conducted, primarily focusing on other isomers. A study on 4-phenyl-1,2,5-thiadiazol-3-yl N,N-dialkylcarbamate derivatives as non-nucleoside reverse transcriptase inhibitors found that while some derivatives were highly potent, the specific derivative with a chlorine atom at the 4-position of the phenyl ring did not show any inhibition of HIV-1 replication at non-toxic concentrations. nih.gov Studies on chiral 2-substituted 5-(4-chlorophenylamino)-1,3,4-thiadiazoles also reported only moderate to low in vitro anti-HIV-1 activity. nih.gov There is currently a lack of specific data on the anti-HIV-1 activity of this compound itself.

Molecular Mechanisms of Antiviral Action (e.g., Viral Enzyme Inhibition)

The molecular targets for the antiviral activity of thiadiazole derivatives are not fully understood, particularly for the 1,2,3-thiadiazole isomer. However, studies on related isomers provide some indications. For the 1,2,5-thiadiazole derivatives that were active against HIV-1, the mechanism was identified as the inhibition of the viral enzyme reverse transcriptase. nih.gov These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a site on the enzyme distinct from the active site to prevent the conversion of viral RNA to DNA. nih.gov However, as noted previously, the 4-chloro substituted derivative in that particular series was inactive, suggesting that this specific substitution pattern is not conducive to reverse transcriptase inhibition in the 1,2,5-thiadiazole scaffold. nih.gov The mechanism of action for the TMV-active 1,3,4-thiadiazole derivatives has not been fully detailed.

In Vitro Anticancer/Antiproliferative Activities

Thiadiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects across a range of human cancer cell lines.

For instance, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives were synthesized and evaluated for their in vitro anticancer activity. One such derivative, when elaborated with a p-tolyl sulfonamide moiety, exhibited remarkable potency against MCF-7, HepG2, and A549 cells. ekb.egekb.eg Another study on 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles reported that the presence of a chloro-substituent could influence the compound's ability to inhibit cancer cell viability. nih.gov

Derivatives of 1,3,4-thiadiazole have shown moderate to high activity against HepG2, MCF-7, and A549 cell lines. nih.gov The antiproliferative activity of these compounds is often influenced by the nature of the substituents on the thiadiazole and phenyl rings.

Interactive Data Table: In Vitro Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine derivative with p-tolyl sulfonamideMCF-717.76 ekb.eg
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine derivative with p-tolyl sulfonamideHepG24.78 ekb.eg
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine derivative with p-tolyl sulfonamideA5494.40 ekb.eg
2-(4-chlorophenyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamideNot SpecifiedNot Specified nih.gov

Note: The data presented is for derivatives and isomers of the requested compound and should not be directly attributed to this compound.

The anticancer effects of thiadiazole derivatives are attributed to various cellular mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.

Cell Cycle Arrest: Certain 1,3,4-thiadiazole derivatives have been shown to induce cell cycle arrest in cancer cells. For example, N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide was found to cause G1/S phase arrest in C6 glioma cells. nih.gov

Apoptosis Induction: The induction of apoptosis is a common mechanism of action for many anticancer agents. Studies on 1,3,4-thiadiazole derivatives have demonstrated their ability to induce apoptosis in cancer cells, often through the modulation of apoptosis-related proteins. nih.gov

Enzyme Inhibition: Thiadiazole-based compounds have been identified as inhibitors of various enzymes that play crucial roles in cancer cell survival and proliferation. These include:

Akt (Protein Kinase B): Inhibition of the Akt signaling pathway, which is often overactivated in cancer, can lead to the induction of apoptosis and inhibition of tumor growth. Certain 1,3,4-thiadiazole derivatives have shown potent Akt inhibitory activity. nih.gov

Carbonic Anhydrase: Some 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives have been investigated as inhibitors of tumor-associated carbonic anhydrase isoforms. ekb.eg

Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that is crucial for the stability and function of many oncoproteins. A series of 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles were found to bind to Hsp90, suggesting this as a potential anticancer mechanism. nih.gov

Other Pre-clinical Biological Activities

Beyond their anticancer properties, thiadiazole derivatives have been explored for a range of other pre-clinical biological activities.

The thiadiazole scaffold is a recognized pharmacophore in the development of anticonvulsant agents. researchgate.netnih.gov While specific studies on the anticonvulsant activity of this compound are scarce, research on related compounds suggests that the 4-chlorophenyl substituent can be beneficial for activity.

The proposed mechanisms of action for the anticonvulsant effects of thiadiazole derivatives often involve the modulation of major inhibitory and excitatory neurotransmitter systems.

Thiadiazole derivatives have been reported to possess anti-inflammatory properties. nih.govresearchgate.net This activity is a common feature of the broader class of thiadiazole compounds.

The versatile thiadiazole ring has been incorporated into molecules targeting a variety of other biological pathways. For instance, some thiadiazole derivatives have been investigated for their activity as inhibitors of enzymes such as acetylcholinesterase, which is relevant to Alzheimer's disease.

Other Academic and Non Clinical Applications

Agricultural Applications

In the agricultural sector, derivatives of 1,2,3-thiadiazole (B1210528) have been explored for their ability to protect crops and enhance growth. The specific compound 4-(4-Chlorophenyl)-1,2,3-thiadiazole is a subject of interest for its potential herbicidal, insecticidal, and plant-activating properties.

Herbicidal Potential

Thiadiazole compounds have been recognized for their herbicidal properties. researchgate.netacs.org While specific studies on the herbicidal activity of this compound are not extensively documented, research on related 1,3,4-thiadiazole (B1197879) derivatives has shown that the inclusion of a substituted phenyl ring can lead to significant herbicidal effects. researchgate.net For instance, certain 1,3,4-thiadiazole derivatives of 5-(fluoro-substituted phenyl)-2-furamide have demonstrated moderate herbicidal activities against dicotyledonous plants like Brassica campestris L. researchgate.net The herbicidal mechanism of thiadiazole derivatives often involves the inhibition of photosynthesis and the disruption of chloroplast ultrastructure. researchgate.net Further research is warranted to fully elucidate the herbicidal potential of this compound.

Insecticidal Activity

The 1,3,4-thiadiazole scaffold is a common feature in various insecticides. ekb.egnih.gov Studies on novel 1,3,4-thiadiazole derivatives have shown promising insecticidal activity against pests like Aphis craccivora and Tetranychus cinnabarinus. nih.gov Specifically, derivatives of 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine have been evaluated for their insecticidal activity against the cotton leafworm, Spodoptera littoralis, with some showing significant efficacy. tandfonline.com The presence of a chlorophenyl group in these structures is often associated with enhanced bioactivity. Although these findings pertain to the 1,3,4-thiadiazole isomer, they suggest that the this compound structure may also possess insecticidal properties that merit investigation.

Plant Activators

Plant activators are compounds that induce a state of heightened resistance in plants to a broad spectrum of pathogens. The 1,2,3-thiadiazole moiety is a key pharmacophore in several known plant activators. ecnu.edu.cn For example, benzo-1,2,3-thiadiazole-7-carboxylate and thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate derivatives have demonstrated excellent systemic acquired resistance (SAR) inducing activity against various plant diseases. ecnu.edu.cnnih.gov Research has shown that certain 1,2,3-thiadiazole derivatives can provide significant protection against diseases caused by fungi and bacteria. mdpi.comencyclopedia.pubmdpi.com While direct studies on this compound as a plant activator are limited, the established activity of the 1,2,3-thiadiazole core suggests its potential in this application.

Material Science and Industrial Applications

The inherent chemical properties of the thiadiazole ring system also lend themselves to applications in material science and industry, particularly in the areas of corrosion inhibition and the development of specialized dyes and polymers.

Role as Corrosion Inhibitors

Applications in Dyes and Polymers

The 1,3,4-thiadiazole ring is a versatile component in the synthesis of azo dyes, which are a large and important class of synthetic colorants. rsc.orgrsc.orgresearchgate.netnih.gov These dyes are known for their bright colors and good fastness properties on various substrates. researchgate.net The synthesis typically involves the diazotization of an amino-substituted thiadiazole followed by coupling with an aromatic compound. nih.govekb.eg The resulting thiadiazole-containing azo dyes have applications in dyeing textiles and in high-technology areas such as optoelectronics. researchgate.netekb.eg Although this application is more commonly associated with the 1,3,4-thiadiazole isomer, the fundamental chromophoric properties of the thiadiazole ring suggest that this compound could potentially be used as a precursor or a component in the synthesis of novel dyes and functional polymers.

Future Research Directions

Exploration of Novel Synthetic Pathways for Derivatization

The development of new and efficient methods for synthesizing derivatives of 4-(4-chlorophenyl)-1,2,3-thiadiazole is a critical area of future research. uow.edu.auresearchgate.net Current synthetic strategies, while effective, may have limitations in terms of yield, scalability, and the introduction of diverse functional groups. mdpi.commdpi.com Future work should focus on creating more versatile and robust synthetic routes.

Key areas of exploration include:

Development of one-pot synthesis methods: Streamlining the synthetic process to improve efficiency and reduce waste.

Catalyst development: Investigating new catalysts to enhance reaction rates and selectivity for derivatization. ijpcbs.com

Microwave-assisted and flow chemistry techniques: Utilizing modern synthetic technologies to accelerate reaction times and improve yields.

Green chemistry approaches: Employing environmentally benign solvents and reagents to create more sustainable synthetic pathways. researchgate.net

A significant focus will be on the Knoevenagel condensation reaction, which has been successfully used to synthesize a variety of 4-vinyl-1,2,3-thiadiazoles. uow.edu.auresearchgate.net Further exploration of this reaction with different aldehydes and active methylene (B1212753) compounds could lead to a wide array of novel derivatives with unique properties. uow.edu.auresearchgate.net

Advanced Computational Approaches for Structure-Activity Relationship Prediction

Computational methods are becoming increasingly indispensable in drug discovery and materials science. mdpi.com For this compound, advanced computational approaches can provide valuable insights into its structure-activity relationships (SAR), guiding the design of new derivatives with enhanced biological activities. mdpi.comnih.gov

Future research in this area should involve:

Quantitative Structure-Activity Relationship (QSAR) modeling: Developing robust 2D and 3D-QSAR models to correlate the structural features of this compound derivatives with their biological activities. nih.govmdpi.comresearchgate.netphyschemres.org This will enable the prediction of the activity of novel compounds before their synthesis, saving time and resources. nih.govmdpi.comphyschemres.org

Molecular docking studies: Utilizing molecular docking to predict the binding modes of this compound derivatives with various biological targets, such as enzymes and receptors. nih.gov This can help in understanding the mechanism of action at a molecular level.

Pharmacophore modeling: Identifying the essential structural features (pharmacophore) required for a specific biological activity. This information can then be used to design new molecules with improved potency and selectivity.

Density Functional Theory (DFT) calculations: Employing DFT to study the electronic properties and reactivity of this compound and its derivatives, providing a deeper understanding of their chemical behavior. mdpi.com

These computational approaches will be instrumental in rationally designing new compounds with desired properties, accelerating the discovery process. mdpi.com

Mechanistic Elucidation of Biological Activities at the Molecular Level

While various biological activities of this compound derivatives have been reported, the precise molecular mechanisms underlying these activities often remain to be fully elucidated. nih.gov Future research should focus on unraveling the intricate molecular pathways through which these compounds exert their effects.

Key research questions to address include:

Identification of specific molecular targets: Determining the precise enzymes, receptors, or other biomolecules that interact with this compound derivatives. nih.gov

Investigation of signaling pathways: Elucidating the downstream signaling cascades that are modulated by these compounds.

Understanding the role of the 1,2,3-thiadiazole (B1210528) ring: Investigating the contribution of the thiadiazole core to the observed biological activities and how it interacts with biological targets. nih.gov

Techniques such as proteomics, genomics, and advanced microscopy will be crucial in these investigations. A deeper understanding of the molecular mechanisms will not only validate the therapeutic potential of these compounds but also pave the way for the design of more specific and effective agents.

Design of Hybrid Molecules Incorporating this compound

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery. nih.govmdpi.com Designing hybrid molecules that incorporate the this compound scaffold with other known bioactive moieties is a promising direction for future research. nih.govmdpi.com

Potential hybridization strategies include:

Combining with other heterocyclic systems: Fusing or linking the this compound ring with other heterocycles known for their biological activities, such as triazoles, thiazoles, or imidazoles. mdpi.commdpi.commdpi.comscielo.br

Incorporation of natural product fragments: Integrating structural motifs from natural products with known therapeutic properties.

Development of dual-target inhibitors: Designing hybrid molecules that can simultaneously modulate two different biological targets, potentially leading to synergistic effects and overcoming drug resistance.

The synthesis and biological evaluation of these hybrid molecules could lead to the discovery of novel compounds with enhanced potency, improved pharmacokinetic profiles, and novel mechanisms of action. mdpi.com

Investigation of Environmental Fate and Degradation in non-biological systems

As with any chemical compound that has the potential for widespread use, understanding the environmental fate and degradation of this compound is of paramount importance. Future research should address the behavior of this compound and its derivatives in various environmental compartments.

Key areas of investigation include:

Photodegradation studies: Assessing the stability of the compound under simulated sunlight to understand its persistence in the environment.

Hydrolytic stability: Determining the rate of degradation in aqueous environments at different pH levels.

Soil sorption and mobility: Investigating the interaction of the compound with different soil types to predict its potential for leaching into groundwater.

Identification of degradation products: Characterizing the chemical structures of any breakdown products to assess their potential toxicity.

These studies are crucial for conducting a comprehensive environmental risk assessment and ensuring the responsible development and application of this compound-based technologies. bayer.com

Development of Research Tools and Probes Based on the Compound

The unique chemical properties of this compound make it a potential candidate for the development of specialized research tools and probes. These tools can be invaluable for studying biological processes and for diagnostic applications.

Future research in this area could focus on:

Fluorescent probes: Synthesizing fluorescently labeled derivatives of this compound to visualize and track biological molecules or processes within cells.

Affinity-based probes: Developing probes that can selectively bind to specific proteins or enzymes, enabling their isolation and identification.

Chemical sensors: Designing sensor molecules based on the this compound scaffold for the detection of specific analytes.

The development of such research tools would not only expand the utility of this compound but also contribute to a broader understanding of complex biological systems.

Q & A

Q. What are the common synthetic routes for 4-(4-Chlorophenyl)-1,2,3-thiadiazole, and how can reaction conditions be optimized?

The synthesis typically involves cyclization reactions using substituted precursors. For example, Cruz Filho et al. (2023) synthesized related thiadiazole derivatives by reacting 4-chlorophenyl-containing precursors with thiosemicarbazide under acidic conditions, followed by purification via column chromatography . Another method involves refluxing substituted benzaldehydes with triazole derivatives in ethanol, as described in Othman (2020), which emphasizes controlling stoichiometry and reflux duration to optimize yields . Key parameters include solvent choice (e.g., absolute ethanol), catalyst (e.g., glacial acetic acid), and purification techniques (e.g., column chromatography).

Q. How is the structural characterization of this compound performed experimentally?

X-ray crystallography is the gold standard for structural elucidation. For example, Muthukumaran et al. (2011) determined the crystal structure of a related selenadiazole compound, highlighting monoclinic symmetry (space group P21/c) with unit cell parameters a = 9.7226 Å, b = 12.969 Å, and c = 17.690 Å . Hydrogen atoms were placed computationally, and disorder in the heterocyclic ring was modeled using SHELXL . Complementary techniques like IR spectroscopy and NMR are used to confirm functional groups and substituent positions .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

Cruz Filho et al. (2023) evaluated antiparasitic activity against Leishmania and Trypanosoma species using MTT assays, with IC50 values calculated to assess potency . Cell viability assays (e.g., resazurin-based) and microscopy are recommended for cytotoxicity and morphological analysis. Positive controls (e.g., amphotericin B) and solvent controls (e.g., DMSO) are critical to validate results.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve discrepancies in reported bioactivity data?

SAR analysis requires systematic variation of substituents. For instance, substituting the 4-chlorophenyl group with bromo- or methylphenyl groups (as in ) alters electron density and steric effects, impacting biological activity . Computational tools like molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets such as glycolate oxidase, as seen in the crystal structure of a thiadiazole inhibitor complex (Bourhis et al., 2009) . Conflicting data may arise from assay variability; thus, standardized protocols (e.g., fixed incubation times) and meta-analyses of multiple studies are recommended.

Q. What methodologies are used to study enzyme inhibition mechanisms involving this compound?

X-ray crystallography of enzyme-inhibitor complexes provides atomic-level insights. For example, Bourhis et al. (2009) resolved the structure of glycolate oxidase bound to a thiadiazole inhibitor, revealing key interactions like π-π stacking and hydrogen bonds . Kinetic assays (e.g., Michaelis-Menten plots) and isothermal titration calorimetry (ITC) can quantify binding constants and thermodynamic parameters. Mutagenesis studies further validate critical residues for inhibitor binding.

Q. How can computational modeling enhance the design of thiadiazole derivatives with improved properties?

Density Functional Theory (DFT) calculations optimize geometry and electronic properties. Cruz Filho et al. (2023) combined in silico ADMET predictions with molecular docking to prioritize compounds for synthesis . Advanced methods like molecular dynamics simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over time. QSAR models trained on experimental IC50 data can predict bioactivity for novel analogs .

Q. How should researchers address crystallographic disorder in thiadiazole derivatives during structural refinement?

Disorder modeling requires careful refinement strategies. Muthukumaran et al. (2011) used SHELXL commands (DFIX, SIMU) to handle partial occupancy (0.802:0.198 ratio) in a selenadiazole crystal . High-resolution data (≤1.0 Å) and restraints on bond lengths/angles improve model accuracy. Multi-conformational refinement and validation tools (e.g., Rfree) ensure reliability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.